1,4-dimethyl-1H-1,2,3-triazole

Übersicht

Beschreibung

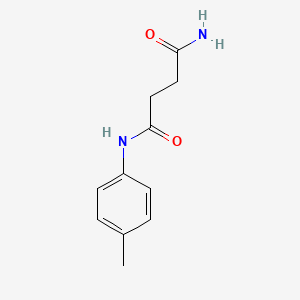

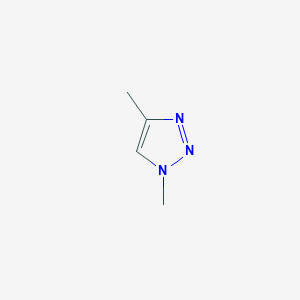

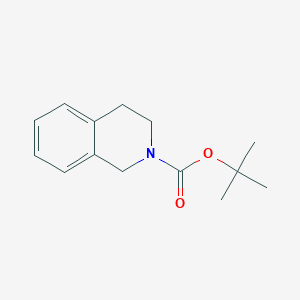

1,4-dimethyl-1H-1,2,3-triazole is an organic compound with the molecular formula C4H7N3 . It is a nitrogenous heterocyclic compound and is part of the triazole family . The molecular weight of this compound is 97.12 g/mol .

Synthesis Analysis

The synthesis of 1,4-dimethyl-1H-1,2,3-triazole and its derivatives has been a topic of interest in various studies . For instance, one study explored the synthesis of novel hydroxamic acids incorporating 1,4-dimethyl-1H-1,2,3-triazole . Another study discussed the synthesis of 1,4-disubstituted 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of 1,4-dimethyl-1H-1,2,3-triazole consists of two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3 . The compound has a topological polar surface area of 30.7 Ų .Chemical Reactions Analysis

The chemical reactions involving 1,4-dimethyl-1H-1,2,3-triazole have been studied in various contexts . For example, one study discussed the regioselective reduction of 1,4-dimethyl-1H-1,2,3-triazole .Physical And Chemical Properties Analysis

1,4-dimethyl-1H-1,2,3-triazole has several computed properties. It has a molecular weight of 97.12 g/mol, an XLogP3-AA of 0.1, and a topological polar surface area of 30.7 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen

Ion Transport and Ionicity

1,4-Dimethyl-1H-1,2,3-triazole shows significant potential in the field of ion transport properties. Studies on 1,2,3-triazolium salts, a related class, have revealed their enhanced ion conductive properties, making them promising candidates for use as electrolytes in electrochemical devices. These properties are influenced by the anion size and are integral to the development of advanced materials for energy storage and conversion (Pulst et al., 2018).

Supramolecular and Coordination Chemistry

The versatility of 1,2,3-triazoles, including the 1,4-dimethyl variant, is evident in their application in supramolecular and coordination chemistry. These compounds can engage in a range of supramolecular interactions due to their nitrogen-rich structure, enabling applications in anion recognition, catalysis, and photochemistry, far beyond the initial scope of click chemistry (Schulze & Schubert, 2014).

Synthesis of Novel Derivatives

The synthesis of 1,4-disubstituted-1,2,3-triazole derivatives has been explored, highlighting the potential of these compounds in creating new chemical entities with diverse functionalities. Such derivatives have implications in pharmaceuticals, agrochemicals, and material science (Zhou Zhi-ming, 2010).

Metal-Free Synthetic Routes

Metal-free synthesis methods for 4-acyl-1,2,3-triazoles, including 1,4-dimethyl variants, have been developed. These methods are crucial for the environmentally friendly and efficient production of triazole-based compounds, expanding their applicability in various research areas (Thomas et al., 2016).

Electrolyte Membranes and Fuel Cells

1,4-Dimethyl-1H-1,2,3-triazole and its derivatives have been identified as active groups that enhance proton conduction in polymer electrolyte membranes (PEMs). This property is critical for the development of fuel cell technologies and energy conversion systems (Zhou et al., 2005).

Dye-Sensitized Solar Cells

Dendritic architectures using 1,2,3-triazole, such as 1,4-dimethyl-1H-1,2,3-triazole, have been synthesized and tested in dye-sensitized solar cells (DSSCs). The presence of triazole and isophthalate groups in these structures significantly impacts absorption, electrochemical behavior, and efficiency in DSSCs (Rajakumar et al., 2010).

Eigenschaften

IUPAC Name |

1,4-dimethyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAWOLWHEQUTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570560 | |

| Record name | 1,4-Dimethyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-dimethyl-1H-1,2,3-triazole | |

CAS RN |

60166-43-0 | |

| Record name | 1,4-Dimethyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)

![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)